1-Octadecyl lysophosphatidic acid is synthesized from phosphatidic acid through enzymatic reactions involving lysophospholipase D or other phospholipases. It is classified as a lysophospholipid and is recognized for its structural similarity to other lysophosphatidic acids, differing primarily in the length of its fatty acid chain at the sn-1 position. The compound can be found in various biological systems, particularly in plasma and cell membranes, where it serves as a signaling molecule.
The synthesis of 1-octadecyl lysophosphatidic acid typically involves the following methods:
For example, in a study by Doi et al., conformationally restricted analogues of 1-octadecyl lysophosphatidic acid were synthesized using glycerol linkers incorporated into cyclic structures, demonstrating the versatility of synthetic approaches to modify lipid signaling molecules .
The molecular structure of 1-octadecyl lysophosphatidic acid can be summarized as follows:
The compound's structure facilitates its binding to specific receptors, influencing various biological processes.
1-Octadecyl lysophosphatidic acid participates in several chemical reactions:
The mechanism of action for 1-octadecyl lysophosphatidic acid primarily involves:
The physical and chemical properties of 1-octadecyl lysophosphatidic acid include:
These properties are essential for its applications in research and potential therapeutic uses.
1-Octadecyl lysophosphatidic acid has several scientific applications:
1-Octadecyl lysophosphatidic acid (1-octadecyl 2-hydroxy-sn-glycero-3-phosphate) is an ether-linked analog of endogenous lysophosphatidic acid characterized by an octadecyl (C18:0) alkyl chain at the sn-1 position. This structural modification confers distinct receptor-binding properties compared to acyl-linked lysophosphatidic acid species. The molecule consists of three critical domains: a hydrophobic alkyl tail, a glycerol backbone, and a negatively charged phosphate headgroup. Receptor selectivity is governed by interactions between these domains and specific residues within lysophosphatidic acid receptor binding pockets [1] [3].
Table 1: Structural Features Governing 1-Octadecyl Lysophosphatidic Acid Selectivity
Structural Domain | Chemical Feature | Receptor Interaction Target |
---|---|---|
Hydrophobic Tail | C18:0 alkyl chain | Hydrophobic receptor subpocket |
Glycerol Backbone | Ether linkage (sn-1) | Steric complementarity region |
Phosphate Headgroup | Anionic charge | Basic residue clusters |
Computational modeling reveals that lysophosphatidic acid receptor subtype selectivity arises from differential accommodation of the ether linkage. Lysophosphatidic acid receptor 5 (formerly GPR92) possesses a more expansive hydrophobic binding pocket than lysophosphatidic acid receptor 1 or lysophosphatidic acid receptor 2, enabling favorable van der Waals interactions with the extended alkyl chain of 1-octadecyl lysophosphatidic acid. This receptor’s binding cavity contains residue motifs (e.g., Phe²⁵⁶, Leu²⁶⁰) that form complementary surfaces with saturated alkyl chains [1] [9]. Conversely, lysophosphatidic acid receptor 3 exhibits strong preference for unsaturated acyl chains due to a constricted binding pocket incapable of optimally accommodating straight-chain alkyl moieties [1].
1-Octadecyl lysophosphatidic acid exhibits subtype-specific agonist activity quantified through calcium mobilization assays and transforming growth factor alpha shedding assays. Its binding affinity profile demonstrates marked selectivity for lysophosphatidic acid receptor 5 over other lysophosphatidic acid receptor subtypes:
Table 2: Receptor Activation Profiles of 1-Octadecyl Lysophosphatidic Acid
Receptor Subtype | EC₅₀ (nM) | Relative Potency vs. Acyl-Lysophosphatidic Acid | Primary Signaling Pathway |
---|---|---|---|
Lysophosphatidic Acid Receptor 5 | 3–25* | 10-fold higher | Gq/11, G12/13 |
Lysophosphatidic Acid Receptor 2 | 23–120 | Equivalent | Gi, Gq/11 |
Lysophosphatidic Acid Receptor 1 | 850 | 5-fold lower | Gi, Gq/11 |
Lysophosphatidic Acid Receptor 3 | >10,000 | Negligible | Gq/11, Gs |
*Data variability reflects species differences (human vs. murine receptors) [1] [5] [9]
The nanomolar-range potency at lysophosphatidic acid receptor 5 is attributed to optimal hydrophobic matching between the octadecyl chain and receptor transmembrane helices. Saturation binding assays using tritiated lysophosphatidic acid confirm that 1-octadecyl lysophosphatidic acid displaces natural ligands at lysophosphatidic acid receptor 5 with Kᵢ values of 50–100 nM [1] [9]. At lysophosphatidic acid receptor 2, this compound acts as a full agonist but with 5-fold lower potency than at lysophosphatidic acid receptor 5, indicating that lysophosphatidic acid receptor 2’s PDZ domain-mediated signaling complex does not significantly enhance alkyl-lysophosphatidic acid binding [9] [6].
The ether linkage in 1-octadecyl lysophosphatidic acid fundamentally alters its receptor pharmacology compared to acyl-linked analogs (e.g., 1-oleoyl lysophosphatidic acid). Key differential properties include:
Receptor Selectivity:
Biochemical Stability:The ether bond confers resistance to phospholipase cleavage, prolonging 1-octadecyl lysophosphatidic acid’s half-life in plasma (>10 hours) versus acyl-lysophosphatidic acid (<30 minutes). This property enables sustained receptor activation in in vivo contexts [3] [9].
Table 3: Functional Comparison of Alkyl vs. Acyl Lysophosphatidic Acid Analogs
Property | 1-Octadecyl Lysophosphatidic Acid | 1-Oleoyl Lysophosphatidic Acid |
---|---|---|
Lysophosphatidic Acid Receptor 5 EC₅₀ | 3–25 nM | 100–300 nM |
Platelet Aggregation EC₅₀ | 20 nM | 100 nM |
Plasma Half-Life | >10 hours | <30 minutes |
Peroxisome Proliferator-Activated Receptor Gamma Activation | Moderate (EC₅₀ ~10 μM) | Weak (EC₅₀ >50 μM) |
Lysophosphatidic Acid Receptor 3 Activation | Negligible | High (EC₅₀ = 25 nM) |
Downstream Signaling Effects:Although both analogs activate Gq-mediated calcium flux, 1-octadecyl lysophosphatidic acid uniquely potentiates peroxisome proliferator-activated receptor gamma activation (EC₅₀ ~10 μM) via direct binding, a property not observed with acyl-lysophosphatidic acid [3]. This dual receptor/nuclear receptor activity expands its cellular impact beyond classical lysophosphatidic acid receptor signaling.
Despite these advances, receptor knockout studies reveal residual platelet activation by alkyl-lysophosphatidic acid in lysophosphatidic acid receptor 5-deficient models, suggesting involvement of unidentified receptors [10]. This underscores the incomplete mapping of alkyl-lysophosphatidic acid pharmacology and necessitates further receptor deorphanization efforts.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2